
cis-3-Methyl-3-hexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-Methyl-3-hexene: is an organic compound with the molecular formula C7H14 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the substituents on either side of the double bond are on the same side, which affects the compound’s physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydroboration-Protonolysis: One common method to synthesize cis-3-Methyl-3-hexene is through the hydroboration of 3-hexyne followed by protonolysis. This method involves the addition of borane (BH3) to the alkyne, followed by treatment with a proton source to yield the desired alkene.
Catalytic Hydrogenation: Another method involves the partial hydrogenation of 3-methyl-3-hexyne using a Lindlar catalyst, which selectively produces the cis-alkene.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrogenation: The compound can be hydrogenated to form 3-methylhexane using hydrogen gas and a suitable catalyst.
Halogenation: It can react with halogens like bromine to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Dimethyldioxirane for epoxidation.
Hydrogenation: Hydrogen gas and a palladium or platinum catalyst.
Halogenation: Bromine or chlorine in an inert solvent.
Major Products:
Epoxidation: this compound oxide.
Hydrogenation: 3-Methylhexane.
Halogenation: 3,4-Dibromo-3-methylhexane.
Aplicaciones Científicas De Investigación
cis-3-Methyl-3-hexene has various applications in scientific research:
Chemistry: It is used as a model compound to study stereochemistry and reaction mechanisms involving alkenes.
Biology: Its derivatives are studied for potential biological activities and interactions with enzymes.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of cis-3-Methyl-3-hexene in chemical reactions typically involves the interaction of its double bond with electrophiles or nucleophiles. For example, in epoxidation, the electrophilic oxygen atom reacts with the nucleophilic carbon-carbon double bond, forming an oxacyclopropane ring through a concerted reaction mechanism .
Comparación Con Compuestos Similares
trans-3-Methyl-3-hexene: The trans isomer has the substituents on opposite sides of the double bond, leading to different physical and chemical properties.
3-Methyl-2-hexene: This compound has the double bond in a different position, affecting its reactivity and applications.
3-Methyl-1-hexene: Another positional isomer with distinct properties.
Uniqueness: cis-3-Methyl-3-hexene is unique due to its specific stereochemistry, which influences its reactivity and interactions in chemical reactions. The cis configuration can lead to different reaction pathways and products compared to its trans counterpart .
Propiedades
Número CAS |
4914-89-0 |
|---|---|
Fórmula molecular |
C7H14 |
Peso molecular |
98.19 g/mol |
Nombre IUPAC |
(Z)-3-methylhex-3-ene |
InChI |
InChI=1S/C7H14/c1-4-6-7(3)5-2/h6H,4-5H2,1-3H3/b7-6- |
Clave InChI |
FHHSSXNRVNXTBG-SREVYHEPSA-N |
SMILES isomérico |
CC/C=C(/C)\CC |
SMILES canónico |
CCC=C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


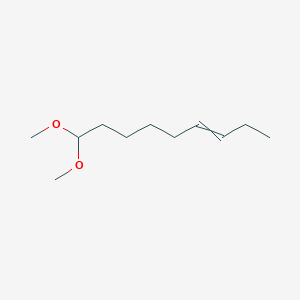
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B13800448.png)
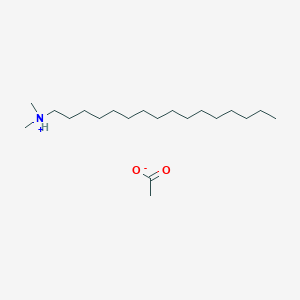
![Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13800463.png)
![[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate](/img/structure/B13800467.png)

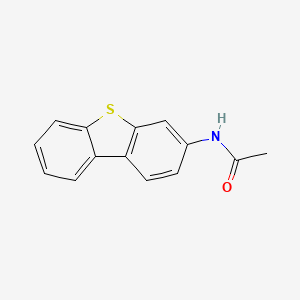
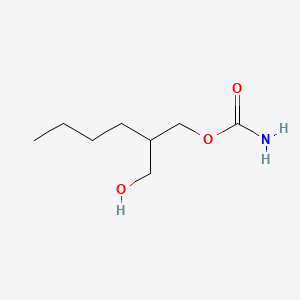
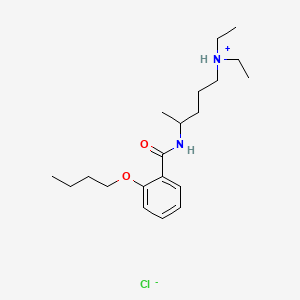
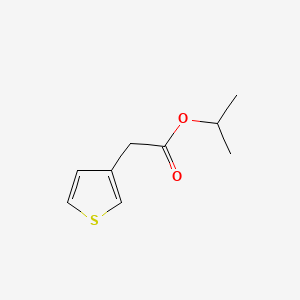
![N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride](/img/structure/B13800505.png)
![1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13800511.png)


